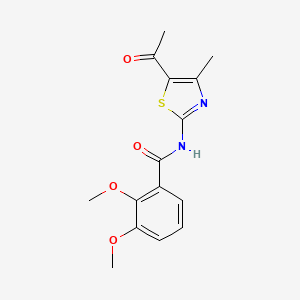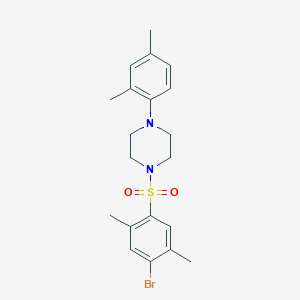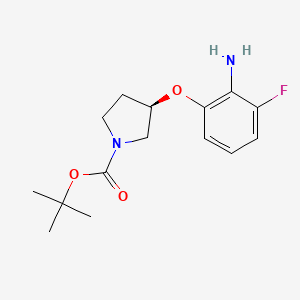![molecular formula C20H21N3O6S B2717395 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851802-29-4](/img/structure/B2717395.png)
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a nitrophenyl group, a methylsulfanyl group, and a trimethoxyphenyl group .
Aplicaciones Científicas De Investigación
Metabolic Disposition and Biotransformation
Compounds similar to "[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone" often undergo extensive biotransformation in biological systems. Studies on related compounds, such as nitromethaqualone, have shown that biotransformation is a critical process for eliminating drugs from the body, involving reductions, acetylations, and cleavage reactions. For example, the metabolic disposition of nitromethaqualone in rats and humans indicated that the nitro group reduction to the corresponding amino derivative and subsequent acetylation are significant pathways (Van Boven & Daenens, 1982).
Analytical Detection and Pharmacokinetics
The development of analytical methods to detect and quantify chemical compounds and their metabolites in biological matrices is essential for understanding their pharmacokinetics and toxicology. Studies on compounds such as metronidazole have led to advancements in high-pressure liquid chromatography for determining plasma levels and metabolites following administration, providing insights into the drug's bioavailability and elimination pathways (Wheeler et al., 1978).
Toxicology and Safety Evaluation
Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. Research on the safety of compounds with inhibitory effects on specific enzymes, such as 4-methylpyrazole's inhibition of alcohol dehydrogenase, can inform on potential therapeutic applications and safety margins. These studies often involve dose-ascending trials to assess tolerability and side effects in healthy subjects, guiding the safe use of these compounds in clinical settings (Jacobsen et al., 1988).
Propiedades
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-27-16-10-14(11-17(28-2)18(16)29-3)19(24)22-9-8-21-20(22)30-12-13-4-6-15(7-5-13)23(25)26/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYWVSHLTXKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)



![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2717324.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)



![5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2717332.png)


